2-amino-N,N-diethylbenzamide
Overview
Description
2-amino-N,N-diethylbenzamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mass Spectrometry Applications
2-Amino-N,N-diethylbenzamide and its derivatives have been utilized in mass spectrometry. One study focused on the electrospray and collision-induced dissociation (CID) fragmentation spectra of N-linked glycans derivatized with this compound, among other derivatives. This derivative exhibited distinct ionization properties, contributing to the analysis of molecular ions and fragmentation patterns in mass spectrometry (Harvey, 2000).
Physical Chemistry Studies
In physical chemistry, the properties of this compound derivatives have been studied in various contexts. For instance, research on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a related compound, involved examining its molar refraction, polarizability, density, and refractive index, which are critical for understanding its interactions in chemical systems (Sawale et al., 2016).
Chemical Bonding and Structural Analysis
The study of intra- versus intermolecular hydrogen bonding in 2-hydroxy-N,N-diethylbenzamide provides insights into the complex nature of such compounds. Research has explored the hydrogen bond equilibrium and internal rotation of the N,N-diethylamine group in these compounds using various methods like UV–Vis, NMR, and IR (Majewska et al., 2009).
Structural Properties and Reactivity
The barrier to rotation around carbon-amino nitrogen bonds in N,N-dialkylaminobenzamides has been investigated using dynamic NMR spectroscopy and X-ray crystallography. This research enhances understanding of structural properties and reactivity in such compounds (Karlsen et al., 2002).
Insect Repellent Research
Although slightly deviating from the specific chemical structure, studies on N,N-diethyl-3-methylbenzamide (DEET), an insect repellent, provide insights into the behavioral and toxicological responses of insects to compounds with similar structures. This research is crucial for developing effective repellents and understanding insect behavior (Alzogaray, 2015).
Environmental Applications
A study on N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide demonstrates the use of such compounds in environmental applications, particularly in removing Ni(II) from aqueous solutions. This research is significant for environmental remediation and pollution control (Rahman & Nasir, 2019).
Properties
IUPAC Name |
2-amino-N,N-diethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEWLEXQLKPLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435619 | |
Record name | 2-amino-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76854-95-0 | |
Record name | 2-amino-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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